molecular formula C9H11FIN B14767488 1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine

1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine

Cat. No.: B14767488
M. Wt: 279.09 g/mol
InChI Key: ZHOPSWYRQFPEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine is an organic compound with the molecular formula C10H13FIN. This compound is characterized by the presence of a fluorine and iodine atom attached to a phenyl ring, along with a dimethylmethanamine group. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-2-iodoaniline with formaldehyde and dimethylamine under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

    Industry: Used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-2-chlorophenyl)-N,N-dimethylmethanamine
  • 1-(3-Fluoro-2-bromophenyl)-N,N-dimethylmethanamine
  • 1-(3-Fluoro-2-methylphenyl)-N,N-dimethylmethanamine

Uniqueness

1-(3-Fluoro-2-iodophenyl)-N,N-dimethylmethanamine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct chemical and physical properties, such as increased reactivity and specific interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H11FIN

Molecular Weight

279.09 g/mol

IUPAC Name

1-(3-fluoro-2-iodophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H11FIN/c1-12(2)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3

InChI Key

ZHOPSWYRQFPEQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.